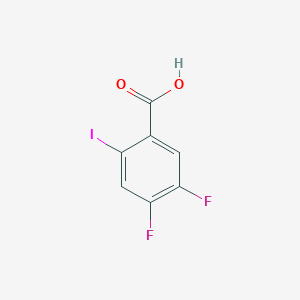

4,5-Difluoro-2-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXDCVFTXJVUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566714 | |

| Record name | 4,5-Difluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130137-05-2 | |

| Record name | 4,5-Difluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Difluoro 2 Iodobenzoic Acid

Multi-Step Synthetic Routes to 4,5-Difluoro-2-iodobenzoic Acid

Multi-step syntheses are common for constructing highly functionalized aromatic compounds like this compound, often starting from more readily available precursors.

One of the most established methods for introducing an iodine atom onto an aromatic ring is through the Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by substitution with an iodide ion. For the synthesis of this compound, this strategy commences with the corresponding anthranilic acid derivative, 2-amino-4,5-difluorobenzoic acid.

The process is initiated by treating the amino group with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in a strong aqueous acid medium such as sulfuric or hydrochloric acid. This reaction is carefully performed at low temperatures (usually 0–5 °C) to generate an in-situ diazonium salt. These salts are generally unstable and are used immediately in the subsequent step. ijcce.ac.ir The resulting 4,5-difluoro-2-carboxyphenyldiazonium salt is then treated with a solution containing an iodide source, most commonly potassium iodide (KI) or sodium iodide (NaI). The diazonium group, being an excellent leaving group (as dinitrogen gas), is displaced by the iodide ion to yield the target molecule, this compound. ijcce.ac.ir While effective, this method requires careful control of temperature to prevent premature decomposition of the diazonium salt and the formation of phenolic byproducts. ijcce.ac.ir

| Reaction Step | Precursor/Intermediate | Key Reagents | Typical Conditions |

| Diazotization | 2-Amino-4,5-difluorobenzoic acid | Sodium Nitrite (NaNO₂), Strong Acid (e.g., H₂SO₄) | 0–5 °C |

| Iodination | 4,5-Difluoro-2-carboxyphenyldiazonium salt | Potassium Iodide (KI) or Sodium Iodide (NaI) | Room Temperature |

An alternative to the diazotization route involves the transformation of a different, suitably substituted precursor. A common strategy in aromatic chemistry is directed ortho-metalation followed by electrophilic quench. For instance, a synthesis could begin with 1,2-difluoro-4-iodobenzene. This precursor could be subjected to lithiation using a strong organolithium base like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C). The presence of the iodo and fluoro groups directs the deprotonation to the C2 position (ortho to the iodine).

The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a suitable electrophile to install the carboxylic acid group. Bubbling carbon dioxide gas (or adding solid dry ice) through the reaction mixture introduces the carboxylate functionality. chemicalbook.com A final acidic workup protonates the carboxylate to yield this compound. This route offers a different strategic approach but requires stringent anhydrous and low-temperature conditions to manage the highly reactive organolithium intermediates. chemicalbook.com

Catalytic Approaches Employed in the Preparation of this compound

Modern synthetic chemistry seeks to improve upon classical methods by employing catalysts to enhance efficiency and mildness. In the context of diazotization-iodination, acidic ionic liquids have emerged as promising media and promoters. ijcce.ac.ir For example, using an ionic liquid like N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄) can serve as both the acidic catalyst and the solvent. ijcce.ac.ir This approach allows the diazotization to proceed smoothly, sometimes even at room temperature, which is a significant advantage over the strict low-temperature requirements of traditional methods. ijcce.ac.ir The diazonium salts formed in this medium often exhibit enhanced stability, reacting rapidly and cleanly with the iodide source to produce the desired aryl iodide in good yields. ijcce.ac.ir

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity

Achieving high yield and purity is critical for the practical application of any synthetic compound. For the synthesis of this compound, several parameters can be optimized.

Reagent Stoichiometry : The molar ratios of the amine, nitrite, and iodide source in the Sandmeyer reaction are crucial. An excess of the nitrite and iodide is often used to ensure complete conversion of the starting material. ijcce.ac.ir

Temperature and Time : As noted, temperature control is vital for preventing side reactions. chemicalbook.com Reaction monitoring, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can determine the optimal reaction time to maximize product formation and minimize degradation. chemicalbook.com

Isolation and Purification : The workup procedure is key to isolating a pure product. After the reaction, any residual iodine can be quenched with a reducing agent like sodium thiosulfate (B1220275) solution until the characteristic iodine color disappears. chemicalbook.com The crude product, which precipitates from the aqueous reaction mixture, is collected by filtration. chemicalbook.com Further purification is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as toluene (B28343) or aqueous acetic acid, which effectively removes unreacted starting materials and isomeric impurities. wipo.int Washing the filtered solid with copious amounts of water is also necessary to remove residual acids and salts. chemicalbook.com

| Parameter | Consideration | Objective |

| Temperature | Low temperature (0-5 °C) for diazotization | Prevent diazonium salt decomposition |

| Reagent Ratio | Slight excess of nitrite and iodide | Drive reaction to completion |

| Quenching | Addition of sodium thiosulfate | Remove excess iodine |

| Purification | Recrystallization from solvents (e.g., Toluene) | Remove impurities, enhance purity |

Considerations for Industrial Scale-Up of this compound Synthesis

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost, and efficiency.

Process Safety : The thermal instability of diazonium salts poses a significant risk on a large scale. The exothermic nature of the diazotization and iodination steps must be managed with efficient reactor cooling systems and controlled, slow addition of reagents to prevent a runaway reaction. chemicalbook.com

Reagent Selection and Cost : On an industrial scale, the cost of raw materials is a major factor. While potassium iodide is effective, the relative costs of different iodide sources would be evaluated. The use of corrosive strong acids also requires reactors made of compatible materials.

Waste Management : Large-scale synthesis generates significant waste streams, including acidic aqueous solutions and solvent waste from purification. Environmentally responsible disposal and potential recycling of solvents are important considerations.

Equipment and Handling : The process requires large-capacity reactors equipped with robust stirring and temperature control. chemicalbook.com Handling large quantities of solids, including filtration and drying of the final product, must be efficient and safe for operators. chemicalbook.com The entire process would be designed to produce a product with consistent quality and purity (e.g., >99.8%) to meet pharmaceutical or other high-grade specifications. wipo.int

Chemical Reactivity and Transformation Mechanisms of 4,5 Difluoro 2 Iodobenzoic Acid

Influence of Fluorine and Iodine Substituents on Aromatic Reactivity of 4,5-Difluoro-2-iodobenzoic acid

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the fluorine and iodine substituents, as well as the carboxylic acid group. These substituents modulate the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to attack by electrophiles and nucleophiles.

Electronic Effects of Halogen Atoms on the Benzoic Acid Moiety

Halogen substituents exert two opposing electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+R) or mesomeric effect (+M). stackexchange.com

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This effect deactivates the ring, making it less susceptible to electrophilic attack. The inductive effect of fluorine is the strongest among the halogens. quora.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi (π) system of the benzene ring. This donation of electron density, known as the resonance or mesomeric effect, increases the electron density at the ortho and para positions. aakash.ac.in

In the case of this compound, both fluorine and iodine atoms exhibit these dual effects. Fluorine has a very strong -I effect and a weaker +R effect. quora.comdoubtnut.com The overlap between the 2p orbital of fluorine and the 2p orbital of carbon is efficient, leading to a significant resonance contribution. stackexchange.com In contrast, iodine has a weaker -I effect than fluorine but also a weaker +R effect due to the poor overlap between its larger 5p orbital and the carbon 2p orbital.

The carboxylic acid group is an electron-withdrawing group, primarily through its inductive effect and also by resonance, which deactivates the entire ring, particularly the ortho and para positions relative to it. libretexts.org

The cumulative effect of two fluorine atoms at positions 4 and 5, an iodine atom at position 2, and a carboxylic acid at position 1 results in a complex pattern of electron distribution. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group significantly deactivates the ring towards electrophilic substitution.

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution Analogues

The directing effects of the substituents on the benzene ring determine the position of incoming groups in substitution reactions.

Electrophilic Aromatic Substitution (EAS):

In this compound, the positions open for electrophilic attack are limited. The strong deactivating nature of the multiple electron-withdrawing groups makes electrophilic substitution challenging. However, if a reaction were to occur, the directing effects of the substituents would guide the incoming electrophile. The iodine at C2 and the fluorine at C4 would direct ortho and para to themselves. The carboxylic acid at C1 is a meta-director. wikipedia.org Predicting the precise regioselectivity would require computational studies, as the interplay of these competing directing effects is complex.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups on the aromatic ring. researchgate.net The difluoro and iodo substituents, along with the carboxylic acid group, make the aromatic ring of this compound highly electron-deficient and thus a potential candidate for NAS reactions.

The regioselectivity in NAS reactions is primarily governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. nih.gov Electron-withdrawing groups in the ortho and para positions to the leaving group are particularly effective at stabilizing this intermediate. researchgate.netstackexchange.com In this compound, the fluorine atoms are excellent leaving groups in NAS reactions. A nucleophile could potentially attack the carbon bearing a fluorine atom, with the negative charge being stabilized by the other electron-withdrawing groups on the ring. The exact site of substitution would depend on the reaction conditions and the nature of the nucleophile.

Generation and Reactivity of Hypervalent Iodine Derivatives from this compound

The iodine atom in this compound can be oxidized to higher valence states, forming hypervalent iodine compounds. These species are valuable reagents in organic synthesis due to their unique reactivity. organic-chemistry.org

Oxidative Pathways to Organoiodine(III) Species (e.g., Iodosobenzoic Acids)

2-Iodobenzoic acids can be oxidized to form cyclic hypervalent iodine(III) compounds, often referred to as 2-iodosobenzoic acids (IBAs). nih.gov This transformation can be achieved using various oxidizing agents. A common and practical method involves the use of Oxone® (a triple salt containing potassium peroxymonosulfate) in an aqueous solution under mild conditions. nih.govbeilstein-journals.org This process allows for the selective formation of the iodine(III) species without over-oxidation to the potentially explosive iodine(V) state (2-iodoxybenzoic acids or IBXs). nih.gov

The general reaction involves the oxidation of the iodine(I) atom to iodine(III), with the adjacent carboxyl group acting as an internal ligand to form a stable cyclic structure known as a benziodoxole. acs.org The presence of the fluorine substituents on the benzene ring of this compound can influence the reactivity and stability of the resulting hypervalent iodine species.

| Starting Material | Oxidizing Agent | Product | Key Features |

|---|---|---|---|

| 2-Iodobenzoic Acid Analogues | Oxone® | 2-Iodosobenzoic Acids (IBAs) | Mild conditions, selective for I(III) state. nih.gov |

| 2-Iodobenzoic Acid Analogues | Peracetic acid | 2-Iodoxybenzoic Acids (IBXs) | Can lead to the I(V) state. |

| 2-Iodobenzoic Acid Analogues | Sodium hypochlorite | 2-Iodoxybenzoic Acids (IBXs) | Can also produce the I(V) state. |

Mechanistic Insights into Ligand Exchange Processes of Iodine(III) Species

Hypervalent iodine(III) compounds, such as those derived from this compound, undergo ligand exchange reactions, which are fundamental to their reactivity as oxidizing agents and in group transfer reactions. rsc.orguwaterloo.ca The general structure of these iodine(III) species is a trigonal bipyramid, with the more electronegative ligands occupying the axial positions. acs.orgnih.gov

The mechanism of ligand exchange can proceed through either a dissociative or an associative pathway. rsc.orgdiva-portal.org

Dissociative Pathway: This pathway involves the initial dissociation of a ligand to form a cationic iodonium (B1229267) intermediate, which is then attacked by a nucleophile. rsc.org

Associative Pathway: In this mechanism, the nucleophile first coordinates to the electrophilic iodine center, forming a square planar intermediate. Subsequent elimination of a ligand yields the new iodine(III) species. rsc.org

The actual pathway depends on factors such as the nature of the ligands on the iodine, the incoming nucleophile, and the reaction conditions. rsc.org The ability to exchange ligands allows for the generation of a wide variety of reactive iodine(III) reagents with different properties and applications. For instance, treatment of a 2-iodosobenzoic acid derivative with different acids can lead to the corresponding acyloxy or sulfonyloxy derivatives. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The carbon-iodine bond in this compound is a versatile functional group for participating in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes it an excellent substrate for such transformations.

Common cross-coupling reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov It is a widely used method for forming biaryl compounds. The reaction of this compound with an appropriate boronic acid would yield a substituted biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce vinyl groups onto the aromatic ring of this compound.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a highly effective method for the synthesis of arylalkynes. This compound can be coupled with various alkynes to generate functionalized benzoic acid derivatives. ossila.com

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium catalyst + Base | Biaryl Compound organic-chemistry.orgnih.gov |

| Heck Reaction | Alkene | Palladium catalyst + Base | Substituted Alkene organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Arylalkyne wikipedia.orglibretexts.org |

The presence of the fluorine atoms and the carboxylic acid group can influence the efficiency and outcome of these cross-coupling reactions. The electronic nature of the substituents can affect the rate of oxidative addition of the aryl iodide to the palladium catalyst, a key step in the catalytic cycle of these reactions.

Aryl-Aryl Bond Formation via Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. libretexts.org In this reaction, the carbon-iodine bond of this compound serves as a highly effective electrophilic site for coupling with an organoboron partner, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. organic-chemistry.org

The generally accepted mechanism proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.com

Catalytic Cycle of Suzuki-Miyaura Coupling:

Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-iodine bond of this compound. This step forms a square-planar Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the Pd(II) complex, displacing the iodide. This forms a new diorganopalladium(II) intermediate. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new aryl-aryl bond of the final product. This step regenerates the Pd(0) catalyst, which can then enter another cycle. yonedalabs.com

The reaction conditions are generally mild, and the stability, low toxicity, and commercial availability of boronic acids make this a highly versatile method. organic-chemistry.org The presence of the electron-withdrawing fluorine and carboxylate groups on the this compound ring can influence the rate of the oxidative addition step.

| Component | Role | Common Examples |

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Arylboronic acids, Arylboronic esters |

| Palladium Catalyst | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., PPh₃, PCy₃) organic-chemistry.org |

| Base | Activates Boron Reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov |

| Solvent | Reaction Medium | Dioxane, Toluene (B28343), DMF, often with water yonedalabs.com |

This table presents the general components and their roles in a typical Suzuki-Miyaura cross-coupling reaction.

Carbon-Heteroatom Bond Forming Reactions Facilitated by this compound Derivatives

Beyond C-C bond formation, derivatives of this compound are instrumental in forming carbon-heteroatom (C-N, C-O, C-S) bonds. This is primarily achieved by converting the iodoarene into a hypervalent iodine(III) reagent, such as a diaryliodonium salt. mdpi.com These salts act as powerful electrophilic sources for transferring one of the aryl groups to a nucleophile.

Copper-catalyzed reactions are particularly common for these transformations. mdpi.com The generally accepted mechanism for the arylation of a nitrogen nucleophile (N-H) using a diaryliodonium salt involves a Cu(I)/Cu(III) catalytic cycle:

Oxidative Addition: A Cu(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic Cu(III) intermediate. mdpi.com

Coordination: The nitrogen nucleophile coordinates to the Cu(III) center. mdpi.com

Reductive Elimination: In the presence of a base, the reaction proceeds via reductive elimination, forming the new C-N bond and regenerating the active Cu(I) catalyst. mdpi.com

This methodology allows for the arylation of a wide range of nucleophiles, including amines, phenols, and thiols, under relatively mild conditions. The specific structure of the 4,5-difluoro-2-carboxyphenyl group can be transferred, providing access to complex molecules.

Metal-Free C-H Functionalization Catalysis by this compound and its Derivatives

A significant advancement in green chemistry is the use of hypervalent iodine compounds as catalysts for metal-free oxidative reactions. rsc.orgresearchgate.net Iodoarenes, including this compound and its derivatives, can serve as pre-catalysts in these transformations. rsc.org The iodoarene itself is not the active catalyst but is oxidized in situ by a terminal oxidant (e.g., m-chloroperoxybenzoic acid (mCPBA) or peracetic acid) to the catalytically active hypervalent iodine(III) species. rsc.org

These iodine(III) catalysts can mediate a variety of C-H functionalization reactions, such as aminations and the synthesis of heterocyclic systems, offering an environmentally benign alternative to transition metal-catalyzed processes. rsc.orgnih.gov

Strategic Applications in Heterocycle Synthesis (e.g., Benzothiazoles)

The synthesis of benzothiazoles, a key scaffold in medicinal chemistry, can be achieved through various synthetic routes. nih.govnih.gov One modern, metal-free approach involves the oxidative cyclization of precursors like 2-aminothiophenols with aldehydes. organic-chemistry.orgyoutube.com Hypervalent iodine reagents are effective catalysts for this type of transformation.

A derivative of this compound, when oxidized to its iodine(III) state, can catalyze the condensation and subsequent intramolecular oxidative C-H/S-H or N-H/C-H cyclization required to form the benzothiazole (B30560) ring. For instance, a polystyrene polymer grafted with iodoarene diacetate has been shown to be an efficient and reusable catalyst for the condensation of 2-aminothiophenols with aldehydes, producing benzothiazoles in high yields. youtube.com This demonstrates the principle of using an iodoarene derivative as a recyclable catalyst for such heterocycle syntheses. youtube.com

| Method | Precursors | Catalyst/Reagent | Key Feature |

| Condensation | 2-Aminobenzenethiol + Aldehyde | Iodine-mediated oxidative annulation organic-chemistry.org | Metal-free, oxidative C-H cyclization |

| Three-Component | o-Iodoaniline + K₂S + DMSO | None (DMSO is C-source and oxidant) organic-chemistry.org | Forms 2-unsubstituted benzothiazoles |

| Intramolecular Cyclization | o-Iodothiobenzanilide | Pd/C organic-chemistry.org | Mild, room temperature cyclization |

| Tandem Reaction | o-Aminothiophenol + Tetramethylthiuram disulfide + Iodobenzene | CuBr nih.gov | Forms 2-arylmercaptobenzothiazoles |

This table summarizes selected modern methods for the synthesis of benzothiazole derivatives, highlighting the diversity of catalytic approaches.

Proposed Catalytic Cycles and Key Intermediates in C-H Activation

The catalytic activity of this compound derivatives in metal-free C-H functionalization relies on a regenerative iodine(I)/iodine(III) cycle. acs.org

A proposed catalytic cycle for an oxidative C-H amination is as follows:

Oxidation: The iodoarene (Ar-I), derived from this compound, is oxidized by a terminal oxidant (e.g., mCPBA) to a hypervalent iodine(III) species, such as ArI(OAc)₂.

Ligand Exchange: This active I(III) catalyst reacts with the nitrogen source (e.g., a carbamate (B1207046) or sulfonamide, N-H), displacing a ligand to form a key iodine(III)-amido intermediate (ArI-N).

C-H Activation/Cyclization: The electrophilic iodine center promotes the functionalization step. In an intramolecular reaction, the iodine(III)-amido intermediate reacts with a C-H bond elsewhere in the molecule, leading to cyclization. rsc.org

Reductive Elimination: The final step is the reductive elimination of the desired product (the N-heterocycle). This step regenerates the initial iodoarene (Ar-I) in its +1 oxidation state, which can then be re-oxidized to start a new catalytic cycle. acs.org

Key intermediates in this process are the active iodine(III) oxidant and the subsequent iodine(III)-substrate adduct (e.g., ArI-N or ArI-O), which possesses the reactivity to engage in the crucial bond-forming step. rsc.org

Advanced Applications of 4,5 Difluoro 2 Iodobenzoic Acid in Chemical Synthesis and Beyond

Role as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of three distinct functional groups on a single aromatic ring makes 4,5-Difluoro-2-iodobenzoic acid a highly versatile building block. The carboxylic acid can readily undergo esterification or amidation, the iodine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, and the fluorine atoms impart unique electronic properties and metabolic stability to the final products. This allows for the systematic construction of intricate molecules with a high degree of control.

Synthesis of Fluorinated Bioactive Heterocycles

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, and this compound serves as an excellent starting point for their synthesis. The presence of the ortho-iodo and carboxylate groups allows for cyclization reactions to form various heterocyclic systems. For instance, through palladium-catalyzed coupling reactions like the Sonogashira or Suzuki coupling, the iodine atom can be replaced with a carbon-based substituent. Subsequent intramolecular cyclization onto the carboxylic acid group or a derivative thereof can yield fluorinated versions of important scaffolds like isocoumarins and phthalides, which are known to possess a range of biological activities.

Precursor in Pharmaceutical Intermediates (e.g., Benzavir-2)

The utility of this compound as a precursor extends to the synthesis of highly complex and potent pharmaceutical agents. A prominent example is its role in the development of antiviral compounds like Benzavir-2. nih.gov This compound, chemically named 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, was identified through iterative design and synthesis as a powerful antiviral agent. nih.govresearchgate.net Its core structure contains the characteristic 4,5-difluoro-substituted ring, highlighting the importance of building blocks like this compound in providing the foundational framework for such elaborate molecules. nih.gov

Catalytic Utility of this compound-Derived Reagents

Beyond its role as a structural component, the iodine atom in this compound allows it to be converted into powerful chemical reagents, particularly for catalysis.

Hypervalent Iodine Catalysis in Diverse Oxidative Transformations

2-Iodobenzoic acid is the well-known precursor to 2-Iodoxybenzoic acid (IBX), a mild and highly selective hypervalent iodine oxidant used widely in organic synthesis. chemicalbook.com Following this precedent, this compound can be oxidized to its corresponding hypervalent iodine(V) derivative. The presence of the two electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to significantly increase the oxidizing potential of the resulting reagent, making it a more powerful oxidant than IBX itself. rsc.org These fluorinated IBX analogues can be used to perform a wide range of oxidative transformations, such as the conversion of alcohols to aldehydes and ketones, with high efficiency. acs.orgorganic-chemistry.org Furthermore, derivatives can be prepared to create reagents analogous to Dess-Martin periodinane or highly reactive IBX-ditriflate, expanding their utility in challenging oxidation reactions. chemicalbook.comrsc.org

Organocatalytic Applications in Stereoselective Synthesis

While the derivatives of this compound are central to hypervalent iodine chemistry, their application as organocatalysts in stereoselective synthesis is not an established field. Organocatalysis typically relies on small, metal-free organic molecules containing specific functional groups (like secondary amines in proline) to induce stereoselectivity. The primary reactivity of this compound is centered on transformations involving the carboxylic acid and the carbon-iodine bond, which are not typical modes of action for organocatalysts. Therefore, its use in this specific type of catalysis is not currently recognized in the scientific literature.

Contributions to Drug Discovery and Development Programs

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve properties such as metabolic stability, binding affinity, and bioavailability. This compound provides a direct and reliable route to introduce a difluorinated phenyl motif into potential new drugs.

Its most significant contribution is exemplified by the development of the antiviral compound Benzavir-2. nih.gov This molecule has demonstrated potent activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). nih.gov Crucially, Benzavir-2 retains its potency against clinical HSV isolates that have developed resistance to the standard therapy, acyclovir. nih.govnih.gov The development and effectiveness of Benzavir-2 underscore the immense value of the 4,5-difluoro-phenyl scaffold, derived from precursors like this compound, in creating next-generation therapeutics to address the challenge of drug resistance. nih.govresearchgate.net

Design of Targeted Agents with Enhanced Efficacy and Selectivity Based on Halogen Effects

The specific arrangement of halogens in this compound is not accidental; it is a deliberate design feature that medicinal chemists leverage to enhance the efficacy and selectivity of therapeutic agents. The presence of fluorine and iodine atoms profoundly influences a molecule's physicochemical properties, such as metabolic stability, binding affinity, and membrane permeability. ossila.comsigmaaldrich.com

A prominent example of a targeted agent whose structure is derived from a 4,5-difluoro-2-iodophenyl moiety is Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1/2). bldpharm.com Trametinib is approved for the treatment of metastatic melanoma with specific BRAF mutations. bldpharm.com

The key contributions of the halogen atoms, originating from a precursor like this compound, are:

Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. This increases the potency of the inhibitor.

Metabolic Stability: Fluorine substitution at positions 4 and 5 blocks potential sites of oxidative metabolism by cytochrome P450 enzymes. ossila.com This enhances the drug's half-life and bioavailability, allowing for effective target inhibition at lower doses.

Versatility of the Iodine Atom: The iodine atom serves a dual purpose. In the final drug molecule, it can form halogen bonds to further improve binding. Crucially, during synthesis, it provides a reactive handle for constructing the rest of the molecule through various cross-coupling reactions. Furthermore, the iodine atom can be replaced with a radioisotope, such as ¹²⁴I, to create a radiolabeled version of the drug for use in Positron Emission Tomography (PET) imaging. ossila.combldpharm.com This allows for non-invasive visualization of drug distribution and target engagement in vivo, aiding in personalized medicine. bldpharm.com

The development of ¹²⁴I-Trametinib showcases the advanced utility of the iodo-functional group. This PET tracer allows researchers and clinicians to monitor how the drug is distributed in the body, whether it reaches the tumor, and to potentially predict or monitor the emergence of drug resistance. ossila.combldpharm.com

Table 1: Properties of Halogenated Compounds in Drug Design

| Property | Effect of Fluorine Substitution | Effect of Iodine Substitution |

|---|---|---|

| Metabolic Stability | Increases by blocking sites of oxidation. ossila.com | Can serve as a synthetic handle; less commonly used for stability. |

| Binding Affinity | Can increase through hydrogen bonding and dipole interactions. ossila.com | Can increase through halogen bonding. |

| Permeability | Can enhance membrane permeation. sigmaaldrich.com | Increases lipophilicity. |

| Imaging Applications | ¹⁸F is a key isotope for PET imaging. ossila.com | ¹²³I, ¹²⁴I, and ¹³¹I are used for SPECT and PET imaging. ossila.combldpharm.com |

Impact on Pharmacophore Design and Optimization through Aromatic Modification

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 4,5-difluoro-2-iodophenyl group, derived from this compound, represents a powerful pharmacophoric element for aromatic modification. Its inclusion is a strategic choice to optimize both the pharmacodynamic (drug-target interaction) and pharmacokinetic (drug absorption, distribution, metabolism, and excretion) profiles of a drug candidate. sigmaaldrich.comresearchgate.net

In the case of the MEK inhibitor Trametinib, the 4,5-difluoro-2-iodophenyl moiety is a critical part of its pharmacophore. bldpharm.com It is connected via an amide linkage to a substituted pyrimidine (B1678525) ring, which in turn is linked to a cyclopropylacetamide group.

The impact of this specific aromatic modification includes:

Modulation of Electronic Properties: The two fluorine atoms are strongly electron-withdrawing, which alters the electron distribution of the aromatic ring. This can affect the pKa of the nearby amide group and influence non-covalent interactions with the target protein. researchgate.net

Foundation for Theranostics: The presence of iodine in the pharmacophore from the outset allows for a seamless transition from a therapeutic agent to a theranostic agent (a compound that combines therapy and diagnostics). The synthesis of ¹²⁴I-Trametinib, which is chemically identical to the therapeutic drug apart from the iodine isotope, allows for direct measurement of drug distribution and target occupancy, providing a powerful tool for optimizing dosing and assessing treatment response. bldpharm.com

Table 2: Research Findings on ¹²⁴I-Trametinib as a PET Tracer

| Finding | Significance | Reference |

|---|---|---|

| Specificity confirmed by blocking with non-radiolabeled Trametinib. | Demonstrates the tracer accurately binds to the intended MEK target. | ossila.combldpharm.com |

| Higher uptake in KRAS and BRAF mutant cancer cell lines. | Shows potential to identify tumors most likely to respond to therapy. | bldpharm.com |

Potential Applications in Materials Science Research

Potential, though not yet demonstrated, research directions could include:

Fluorinated Polymers: The difluoro-substituted benzene ring could be incorporated into polymer backbones to create materials with low surface energy, high thermal stability, and specific dielectric properties, similar to other fluoropolymers. The carboxylic acid group could be used for polymerization, for instance, in the formation of polyesters or polyamides.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for coordinating with metal ions to form MOFs. The fluorine and iodine atoms decorating the linker would project into the pores of the MOF, which could be exploited for selective gas sorption or catalysis.

Liquid Crystals: The rigid, substituted phenyl core is a common feature in liquid crystal molecules. The polarity introduced by the fluorine atoms and the polarizability of the iodine atom could be used to tune the mesophase behavior and electro-optical properties of new liquid crystalline materials.

Hypervalent Iodine Reagents: Related iodo-benzoic acids are used to synthesize hypervalent iodine reagents, which are valuable as selective and environmentally benign oxidizing agents in organic synthesis. chemicalbook.com this compound could serve as a precursor to novel, highly electrophilic, and potentially recyclable reagents.

Although these applications are speculative for this specific molecule, the known chemistry of its constituent functional groups points toward a rich, albeit underexplored, potential in materials science.

Analytical and Spectroscopic Methodologies for Elucidating Reaction Outcomes and Structural Confirmation in Research on 4,5 Difluoro 2 Iodobenzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 4,5-Difluoro-2-iodobenzoic acid and its reaction products. nih.gov It offers a non-invasive means to monitor the progress of chemical reactions in real-time and to determine the precise structure of the resulting molecules. nih.gov

¹H and ¹³C NMR for Structural Elucidation:

¹H NMR: The proton NMR spectrum of this compound provides key information about the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. In derivatives, changes in these signals can confirm transformations at the carboxylic acid or aryl iodide moieties. For instance, the formation of an ester or amide would result in the appearance of new signals corresponding to the added alkyl or amine groups. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon framework of the molecule. rsc.org The chemical shifts of the carbon atoms in the benzene (B151609) ring are distinct and are influenced by the attached substituents. The carbonyl carbon of the carboxylic acid group typically appears in the range of 165-175 ppm.

¹⁹F NMR for Fluorine-Containing Compounds:

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool in the study of this compound. This technique is highly sensitive to the chemical environment of the fluorine nuclei. The ¹⁹F NMR spectrum will show distinct signals for the two non-equivalent fluorine atoms, and the coupling between them (³JFF) and with neighboring protons (³JHF and ⁴JHF) provides crucial structural information. Monitoring changes in the ¹⁹F NMR spectrum during a reaction can indicate transformations that alter the electronic environment of the fluorine atoms.

Reaction Monitoring:

NMR spectroscopy is particularly useful for monitoring the progress of reactions involving this compound. nih.gov By acquiring spectra at regular intervals, researchers can track the disappearance of starting material signals and the appearance of product signals. nih.gov This allows for the determination of reaction kinetics and the identification of any intermediate species that may form. osf.io For example, in a Suzuki coupling reaction where the iodine atom is replaced, the changes in the aromatic region of the ¹H and ¹³C NMR spectra would be clearly observable.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. myskinrecipes.com It also provides valuable structural information through the analysis of fragmentation patterns. docbrown.info

Molecular Ion Peak:

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 284.00 g/mol . myskinrecipes.combldpharm.com The presence of this peak confirms the molecular formula of the compound, C₇H₃F₂IO₂. myskinrecipes.combldpharm.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition.

Fragmentation Patterns:

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and aids in its structural confirmation. For benzoic acid derivatives, common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This results in a fragment ion at [M-17]⁺. For this compound, this would correspond to an m/z of 267. docbrown.infomiamioh.edu

Loss of the carboxyl group (•COOH): This leads to a fragment at [M-45]⁺. In this case, the resulting ion would have an m/z of 239. docbrown.info

Decarboxylation followed by loss of iodine: The molecule can lose CO₂ and then the iodine atom, leading to various smaller fragments.

Cleavage of the C-I bond: The loss of the iodine atom would result in a fragment at m/z 157.

The specific fragmentation pattern is highly dependent on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that often results in a more prominent molecular ion peak with less fragmentation, which is useful for confirming the molecular weight.

Vibrational Spectroscopy (e.g., Infrared (IR)) for Functional Group Transformations

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for monitoring their transformations during a chemical reaction. pressbooks.pub

Characteristic IR Absorptions for this compound:

The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific functional groups:

O-H Stretch: The carboxylic acid O-H group displays a broad absorption band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding. chemicalbook.com

C=O Stretch: The carbonyl group (C=O) of the carboxylic acid shows a strong, sharp absorption band typically between 1680 and 1710 cm⁻¹. chemicalbook.com

C-F Stretch: The carbon-fluorine bonds give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

C-I Stretch: The carbon-iodine bond vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub

Monitoring Functional Group Transformations:

IR spectroscopy is highly effective for tracking changes in functional groups. For example:

Esterification: If this compound is converted to its methyl ester, the broad O-H stretch of the carboxylic acid will disappear, and a new C-O stretching band for the ester will appear around 1100-1300 cm⁻¹. The C=O stretching frequency will also shift to a slightly higher wavenumber, typically around 1735-1750 cm⁻¹.

Amide Formation: Reaction with an amine to form an amide would lead to the disappearance of the carboxylic acid O-H stretch and the appearance of N-H stretching bands (for primary and secondary amides) around 3100-3500 cm⁻¹. The carbonyl (amide I) band would typically be observed around 1630-1690 cm⁻¹.

The table below summarizes the expected IR absorption ranges for key functional groups in this compound and its potential derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| C=O Stretch | 1680-1710 | |

| Ester | C=O Stretch | 1735-1750 |

| C-O Stretch | 1100-1300 | |

| Amide | N-H Stretch | 3100-3500 |

| C=O Stretch (Amide I) | 1630-1690 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 | |

| Carbon-Fluorine | C-F Stretch | 1000-1400 |

| Carbon-Iodine | C-I Stretch | 500-600 |

X-ray Diffraction Studies of Crystalline Derivatives for Absolute Stereochemistry and Conformation

Structural Insights from X-ray Crystallography:

Absolute Stereochemistry: For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. This is crucial in pharmaceutical and materials science applications where the biological activity or material properties are dependent on a specific stereoisomer.

Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the orientation of the carboxylic acid group relative to the benzene ring and the planarity of the molecule.

Intermolecular Interactions: X-ray diffraction provides detailed information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding, halogen bonding, and π-π stacking. nih.gov In the case of this compound derivatives, the carboxylic acid groups are likely to form strong hydrogen-bonded dimers. The iodine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, which influence the crystal packing. nih.gov

The synthesis of co-crystals or salts with other molecules can be a useful approach to obtain high-quality crystals suitable for X-ray diffraction studies. The resulting structural data is invaluable for understanding the molecule's intrinsic properties and its interactions with other molecules.

Computational Chemistry and Theoretical Modeling of 4,5 Difluoro 2 Iodobenzoic Acid

Electronic Structure Calculations for Reactivity Prediction and Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5-Difluoro-2-iodobenzoic acid, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict its geometry and electronic landscape. researchgate.net A common approach involves using a functional such as B3LYP with a basis set like 6-311++G(d,p) to perform these calculations. researchgate.netresearchgate.net

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic character. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the iodine atom, which has lone pairs of electrons. In contrast, the LUMO is anticipated to be distributed over the carboxylic acid group and the carbon atom bonded to the iodine, which is a potential site for nucleophilic attack. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group influences the energy levels of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoic Acids (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -7.21 | -1.15 | 6.06 |

| 4-Fluorobenzoic Acid | -7.35 | -1.28 | 6.07 |

| 2-Iodobenzoic Acid | -6.98 | -1.54 | 5.44 |

| This compound (estimated) | -7.1 to -7.3 | -1.6 to -1.8 | 5.3 to 5.7 |

Note: The values for this compound are estimated based on trends observed in related substituted benzoic acids. Actual values would require specific calculations.

Mechanistic Investigations using Quantum Chemical Methods to Elucidate Reaction Pathways

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. arxiv.org Techniques such as the Artificial Force Induced Reaction (AFIR) method and Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA) can systematically explore reaction pathways and identify transition states. nih.govnih.gov These methods can be applied to understand reactions involving this compound, such as the Sonogashira coupling, a cross-coupling reaction used to form carbon-carbon bonds. wikipedia.orglibretexts.org

In a Sonogashira coupling, an aryl halide (like this compound) reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. organic-chemistry.org Computational studies can model the catalytic cycle, including the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the copper acetylide, and reductive elimination to yield the final product. wikipedia.orgyoutube.com These calculations can provide insights into the reaction's kinetics and thermodynamics, helping to optimize reaction conditions. libretexts.org

For this compound, the iodine atom is the reactive site for oxidative addition. Quantum chemical calculations can determine the activation energy for this step and how it is influenced by the electronic effects of the fluorine and carboxylic acid substituents.

Analysis of Substituent Electronic Effects (Fluorine and Iodine) on Acidity and Reactivity

The substituents on the benzene ring significantly influence the acidity and reactivity of this compound. The fluorine atoms and the iodine atom exert both inductive and resonance effects. libretexts.org Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid. libretexts.orgopenstax.org The iodine atom also has an inductive electron-withdrawing effect, though weaker than fluorine's.

The acidity of substituted benzoic acids can be predicted computationally by calculating the Gibbs free energy change of the dissociation reaction in the gas phase or in a solvent model. mdpi.com DFT methods, such as B3LYP with an appropriate basis set, have been shown to provide pKa values that correlate well with experimental data. nih.gov The presence of two electron-withdrawing fluorine atoms is expected to make this compound a stronger acid than benzoic acid itself. The "ortho-effect" of the iodine atom, due to a combination of steric and electronic factors, is also predicted to increase its acidity. libretexts.org

Table 2: Predicted and Experimental pKa Values for Selected Benzoic Acids

| Compound | Predicted pKa (DFT) | Experimental pKa |

| Benzoic Acid | 4.20 | 4.20 |

| 4-Fluorobenzoic Acid | 4.08 | 4.14 |

| 2-Iodobenzoic Acid | 2.88 | 2.86 |

| This compound (estimated) | < 2.8 | Not widely reported |

Note: Predicted pKa values can vary based on the computational method and solvent model used. The value for this compound is an estimation based on the additive effects of the substituents.

Molecular Interactions and Binding Affinity Studies with Biological Targets

Computational methods are widely used in drug discovery to predict the interactions between small molecules and biological targets like proteins. nih.gov Molecular docking is a common technique used to predict the binding mode and affinity of a ligand within the active site of a protein. nih.govresearchgate.net While specific biological targets for this compound are not extensively documented in public literature, its potential as a scaffold for bioactive molecules makes such studies relevant. bldpharm.comossila.com

In a typical molecular docking study, the three-dimensional structure of the target protein is used to create a binding site. The ligand, this compound, would then be computationally "docked" into this site in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). biorxiv.org These scoring functions take into account factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. nih.gov

For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, the fluorine atoms can participate in halogen bonds or other electrostatic interactions, and the aromatic ring can engage in π-π stacking or hydrophobic interactions. Molecular dynamics simulations can further refine the docked poses and provide a more detailed understanding of the stability and dynamics of the protein-ligand complex. biorxiv.org

Future Perspectives and Uncharted Research Avenues for 4,5 Difluoro 2 Iodobenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

While 4,5-Difluoro-2-iodobenzoic acid is commercially available, current industrial syntheses often rely on traditional methods that may not align with modern green chemistry principles. The classic route to 2-iodobenzoic acids involves the Sandmeyer reaction of the corresponding anthranilic acid, which typically uses stoichiometric amounts of nitrite (B80452) salts and copper salts, generating significant waste. chemicalbook.comwikipedia.org Future research is poised to focus on developing more efficient and sustainable synthetic pathways.

A significant area for exploration is the application of flow chemistry and biocatalysis . Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste streams. mdpi.comnih.gov Biocatalysis, utilizing enzymes for chemical transformations, presents a green alternative to conventional chemical methods, often proceeding with high selectivity under mild conditions. mdpi.comnih.govmanchester.ac.uksci-hub.se The development of enzymatic halogenation or oxidation processes could provide a more sustainable route to this compound and its precursors. Furthermore, exploring greener iodination techniques, such as mechanochemical methods or the use of less hazardous iodinating agents, could significantly reduce the environmental impact of its synthesis. clarkson.edu

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, higher yields, easier scale-up, reduced waste. | Optimization of reaction conditions in continuous reactors; development of integrated synthesis and purification systems. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of enzymes (e.g., halogenases, oxidases) for the synthesis of fluorinated and iodinated aromatics. mdpi.comnih.govsci-hub.se |

| Green Iodination | Use of non-toxic reagents, solvent-free conditions. | Application of mechanochemistry; use of solid iodine with eco-friendly oxidants. clarkson.edu |

Discovery of Novel Catalytic Transformations Mediated by its Derivatives

The 2-iodobenzoic acid framework is a well-established precursor to a class of highly valuable hypervalent iodine reagents , such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. chemicalbook.comwikipedia.orgchemicalbook.com These reagents are prized for their mild and selective oxidizing capabilities in a vast array of organic transformations. chemicalbook.comorganic-chemistry.org A significant future direction lies in the synthesis and application of novel hypervalent iodine reagents derived from this compound. The fluorine substituents are expected to modulate the reactivity and stability of these reagents, potentially leading to new catalytic activities. mdpi.comnih.govbeilstein-journals.orgarkat-usa.org

Research has already demonstrated that a related compound, 4-fluoro-2-iodobenzoic acid, can be used to synthesize pseudocyclic benziodoxole tosylates, which act as hypervalent iodine oxidants. ossila.com Applying this precedent, this compound could be converted into a range of fluorinated hypervalent iodine(III) and iodine(V) reagents. mdpi.combeilstein-journals.org These new reagents could then be explored as catalysts for a variety of reactions, including:

Oxidative C-H functionalizations

Fluorination reactions

Oxidative coupling reactions

Dearomatization reactions

Furthermore, the carboxylate and iodo-substituents could serve as anchoring points for the development of novel organometallic catalysts, where the difluoro-phenyl moiety can be used to fine-tune the electronic properties of the metal center.

Exploration of New Biological Targets and Therapeutic Applications in Medicinal Chemistry

Fluorine-containing molecules are of immense interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.commdpi.com The combination of a difluorinated ring and an iodine atom makes this compound an attractive scaffold for the synthesis of new bioactive compounds. The iodine atom can act as a "heavy atom" for X-ray crystallography studies or be replaced via cross-coupling reactions to introduce a wide variety of substituents.

Future research should focus on the synthesis of libraries of derivatives of this compound and their screening against a range of biological targets. Studies on analogous compounds provide a strong rationale for this approach. For instance, derivatives of other halogenated benzoic acids, such as hydrazones of iodobenzoic acids, have shown significant antimicrobial and anticancer activity. researchgate.netmdpi.com Similarly, fluorinated isatins have demonstrated potent cytotoxic effects against cancer cell lines. mdpi.com

| Potential Therapeutic Area | Rationale from Analogous Compounds | Research Direction |

| Anticancer | Fluorinated isatins and iodobenzoic acid hydrazones show cytotoxicity and can induce apoptosis. mdpi.commdpi.com | Synthesis of amides, esters, and heterocyclic derivatives of this compound for screening against various cancer cell lines. |

| Antimicrobial | Hydrazones of 4-fluorobenzoic acid and iodobenzoic acids exhibit activity against pathogenic bacteria. researchgate.netmdpi.comglobalscientificjournal.com | Development of derivatives targeting resistant bacterial strains and exploring their mechanism of action. |

| Enzyme Inhibition | Fluorinated glucose derivatives are effective hexokinase inhibitors. mdpi.com | Design of this compound-based molecules as potential inhibitors for specific enzymes implicated in disease. |

Advanced Functional Materials Development Incorporating this compound Scaffolds

The incorporation of fluorine atoms into organic molecules can lead to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. numberanalytics.comrsc.org Fluorinated aromatic compounds are key components in the development of advanced materials, including polymers, liquid crystals, and organic electronics. numberanalytics.comresearchgate.netacs.org

A promising, yet uncharted, avenue of research is the use of this compound as a monomer or key intermediate for the synthesis of novel functional materials. The rigid, fluorinated aromatic core is an ideal building block for creating highly ordered structures.

Future research in this area could include:

Fluorinated Polymers: The di-functionality of the molecule (carboxylic acid and iodo group) allows for its use in step-growth polymerization reactions. The resulting polymers would be expected to exhibit high thermal stability and hydrophobicity, making them suitable for applications such as high-performance coatings or membranes. clarkson.edu

Liquid Crystals: The rod-like shape and polarity of derivatives of this compound could be exploited to design new liquid crystalline materials. The fluorine substituents can significantly influence the mesophase behavior and electro-optical properties. clarkson.edu

Organic Electronics: Fluorinated materials are increasingly used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to tune energy levels and improve device performance and stability. numberanalytics.com The electron-withdrawing nature of the fluorine atoms in the this compound scaffold could be beneficial in the design of new electron-transporting or hole-blocking materials.

The exploration of these research avenues will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Q. What are the optimal synthetic routes for 4,5-Difluoro-2-iodobenzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves halogenation and iodination steps. For example, a fluorinated benzoic acid precursor (e.g., 4,5-difluorobenzoic acid) can undergo directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., H2SO4). Reaction temperature (0–25°C) and stoichiometric control of iodine sources are critical to avoid over-iodination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Similar protocols are validated for analogs like 4-chloro-2-iodobenzoic acid and methyl 5-chloro-2-fluoro-4-iodobenzoate .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -140 ppm for aromatic F), while ¹H NMR reveals coupling between aromatic protons and substituents.

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C7H3F2IO2) via exact mass analysis.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions influenced by iodine and fluorine .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

- Electron Density Distribution : Analyze charge localization on iodine (electrophilic sites) and fluorine (electron-withdrawing effects).

- Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic attack sites.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in common solvents (e.g., DMSO, ethanol).

- Transition States : Map iodination or coupling reactions to optimize synthetic pathways.

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?

- Methodological Answer :

- Metabolic Stability Assays : Test compound stability in liver microsomes to identify rapid degradation in vivo.

- Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance bioavailability, as seen in methyl ester analogs .

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing iodine with bromine) to isolate contributions to activity. For example, 4-chloro-2-iodobenzoic acid derivatives show distinct antibacterial profiles compared to fluoro analogs .

Q. How does the presence of fluorine and iodine substituents influence the intermolecular interactions in crystal structures of benzoic acid derivatives?

- Methodological Answer :

- Halogen Bonding : Iodo groups participate in strong X···O interactions with carboxylate oxygens, stabilizing crystal lattices .

- Fluorine Effects : Fluorine’s high electronegativity distorts electron density, reducing π-π stacking but enhancing dipole-dipole interactions.

- Hydrogen Bonding : Carboxylic acid dimers form robust O-H···O networks, while fluorine may engage in weak C-F···H-C contacts. XRD data for analogs like 2,4-difluoro-5-iodobenzoic acid provide reference metrics for lattice parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.